Product packaging for zinc;zirconium(Cat. No.:CAS No. 12211-27-7)

zinc;zirconium

Cat. No.: B14723867
CAS No.: 12211-27-7
M. Wt: 247.8 g/mol
InChI Key: ZQXHGQDLBMEXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Bimetallic Oxide Catalysts

The exploration of bimetallic oxide catalysts spans decades, driven by the pursuit of materials that outperform monometallic systems in redox reactions, pollutant degradation, and energy conversion. Early studies focused on iron-based bimetallic oxides for Fenton-like processes, where the combination of two metals improved hydrogen peroxide utilization and active site accessibility. For instance, La0.6Sr0.4MnO3 perovskites demonstrated high surface areas and catalytic efficiency in methane combustion, highlighting the role of mixed-metal oxides in optimizing oxygen mobility.

The advent of synchrotron-based X-ray absorption spectroscopy (XAS) and high-resolution transmission electron microscopy (HRTEM) revolutionized the understanding of bimetallic systems. Researchers identified that phase transitions and surface reconstructions under operational conditions are critical for catalytic activity. For example, in situ studies of nickel-iron (Ni-Fe) oxides revealed dynamic structural changes during the oxygen evolution reaction, with binuclear metal sites exhibiting superior activity compared to isolated atoms. These insights underscored the importance of synergistic interactions between metals, where one metal stabilizes reactive intermediates while the other facilitates electron transfer.

Zinc-zirconium composites entered the spotlight with the discovery of their efficacy in carbon dioxide (CO2) hydrogenation to methanol. Early iterations of ZnO-ZrO2 catalysts demonstrated that zinc's redox activity, combined with zirconium's oxygen storage capacity, enables efficient CO2 activation and methanol synthesis at temperatures exceeding 300°C. This contrasted with traditional copper-zinc-alumina catalysts, which suffered from sintering and deactivation under similar conditions. The mechanochemical synthesis of Zn-Zr oxides further enhanced metal-support interactions, mitigating zinc volatility and improving long-term stability.

Rationale for Zinc-Zirconium Synergy in Advanced Catalytic Systems

The catalytic superiority of Zn-Zr composites arises from complementary electronic and structural properties. Zirconium dioxide (ZrO2) provides a thermally stable framework with high oxygen ion conductivity, while zinc oxide (ZnO) introduces redox-active sites for hydrogen activation and intermediate stabilization. Density functional theory (DFT) calculations suggest that zinc atoms preferentially occupy tetrahedral sites in the ZrO2 lattice, creating oxygen vacancies that act as adsorption centers for CO2 and H2.

Table 1: Impact of Temperature on Zinc Redistribution in ZnZrOx Catalysts

Temperature Range (°C) Structural Behavior Catalytic Effect
250–350 Partial ZnO cluster growth via zinc migration from ZrO2 matrix Enhanced methanol selectivity due to accessible Zn active sites
350–550 Reversible Zn redistribution between ZrO2 solid solution and surface clusters Stable activity in CO2 hydrogenation; minimal Zn loss
>550 Irreversible Zn volatilization from ZnO clusters Decline in methanol selectivity; increased CO production

Data derived from in situ XAS and HRTEM studies.

The interfacial synergy between Zn and Zr is exemplified in CO2 hydrogenation. Zinc species activate H2 via heterolytic dissociation, generating hydride ions that reduce CO2 adsorbed on zirconium-bound oxygen vacancies. This dual-site mechanism minimizes side reactions, such as reverse water-gas shift, which dominate in monometallic systems. Furthermore, zirconium's strong Lewis acidity polarizes the C=O bond in CO2, lowering the activation energy for hydrogenation.

Mechanochemical synthesis techniques have been instrumental in optimizing Zn-Zr interactions. Ball-milling zinc and zirconium precursors creates intimate contact between metals, forming a metastable solid solution resistant to phase segregation. For example, ZnZrOx catalysts prepared via sequential milling of Pd and CeO2, followed by Zn incorporation, exhibit "mushroom-like" nanostructures with Zn-rich heads anchored to ZrO2 bases. These configurations stabilize active sites during methane oxidation, even in steam-containing environments.

Recent advances in operando characterization have illuminated the dynamic nature of Zn-Zr catalysts. Under reducing atmospheres, zinc migrates from the ZrO2 lattice to form surface clusters, which reversibly reintegrate upon oxidation. This mobility ensures a self-healing capability, maintaining catalytic activity over extended periods. However, excessive zinc volatilization above 550°C leads to irreversible deactivation, underscoring the need for precise temperature control in industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ZnZr2 B14723867 zinc;zirconium CAS No. 12211-27-7

Properties

CAS No.

12211-27-7

Molecular Formula

ZnZr2

Molecular Weight

247.8 g/mol

IUPAC Name

zinc;zirconium

InChI

InChI=1S/Zn.2Zr

InChI Key

ZQXHGQDLBMEXKK-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Zr].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc zirconate can be synthesized through the high-temperature calcination of a homogenous mixture of zinc oxide and zirconium dioxide. The process involves heating the mixture at temperatures ranging from 800 to 900 degrees Celsius. After heating, the product is cooled and washed to remove any unreacted components, resulting in pure zinc zirconate .

Industrial Production Methods: In industrial settings, zinc zirconium compounds can also be prepared through electrolytic methods. This involves depositing zirconium on a liquid cathode from a molten chloride fluoride electrolyte using a soluble zirconium anode .

Chemical Reactions Analysis

Types of Reactions: Zinc zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the compound’s catalytic properties.

Common Reagents and Conditions:

    Oxidation: Zinc zirconium compounds can act as catalysts in oxidation reactions, often using reagents like oxygen or hydrogen peroxide.

    Reduction: These compounds can also participate in reduction reactions, typically involving hydrogen gas or other reducing agents.

    Substitution: Substitution reactions involving zinc zirconium compounds may use halides or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield elemental forms or lower oxidation state compounds.

Comparison with Similar Compounds

Structural and Chemical Properties

Property Zinc Compounds Zirconium Compounds
Common Oxidation State +2 +4
Coordination Chemistry Forms tetrahedral complexes (e.g., ZnO) Forms octahedral/polyhedral structures (e.g., Zr-MOFs)
Thermal Stability Moderate (e.g., ZnO decomposes above 1975°C) High (e.g., ZrO₂ stable up to 2700°C)

Key Findings :

  • Zinc’s +2 state facilitates ionic bonding in oxides and sulfides, while zirconium’s +4 state supports covalent bonding in ceramics and MOFs.
  • Zirconium MOFs exhibit significantly higher surface areas (e.g., 3411 m²/g for Zr-MTC vs. 1170 m²/g for Zn-MTC) due to stronger metal-linker bonds .

Physical and Mechanical Properties

Application Zinc-Based Systems Zirconium-Based Systems
Alloy Strength ZK60A-T5 Mg alloy: 4.8–6.2% Zn, 0.65% Zr; high ductility Zr-Ni alloys: High corrosion resistance
Fracture Toughness ZnS: 0.7 MPa·m¹/²; ZnS-ZrS composite: 1.5 MPa·m¹/² ZrO₂ ceramics: 5–12 MPa·m¹/²
Optical Band Gap ZnO: ~3.3 eV; ZnZrO₃ nanocomposite: 3.01 eV ZrO₂: 5.0–5.5 eV

Key Findings :

  • Zirconium additives (e.g., ZrS in ZnS) enhance mechanical properties, doubling fracture toughness without compromising strength .
  • Zinc-zirconate composites (ZnZrO₃) exhibit tunable band gaps for optical applications .

Key Findings :

  • Zinc’s role in enzymatic processes contrasts with zirconium’s structural utility in biomaterials.
  • Zirconium phosphate-glycinediphosphonate (ZPGly) loaded with zinc shows synergistic antibacterial effects .

Key Findings :

  • Zirconium’s dominance in high-performance ceramics and catalysis stems from its thermal and chemical stability.
  • Zinc’s use in coatings leverages its electrochemical properties for corrosion inhibition .

Q & A

Basic Research Questions

Q. What experimental parameters are critical when synthesizing zinc-zirconium intermetallic compounds?

  • Methodological Answer : Synthesis requires precise control of stoichiometric ratios (e.g., Zn:Zr molar ratios), reaction temperature (typically 500–1200°C depending on the phase), and inert atmospheres (argon or vacuum) to prevent oxidation. Post-synthesis, annealing under controlled conditions improves crystallinity. Characterization via XRD and SEM-EDS validates phase purity and elemental distribution .
  • Table 1 : Key Parameters for Synthesis

ParameterRange/RequirementCharacterization Method
Temperature500–1200°CThermogravimetric Analysis (TGA)
AtmosphereArgon/VacuumX-ray Diffraction (XRD)
StoichiometryZn:Zr (1:1 to 3:1)SEM-EDS

Q. Which analytical techniques are most effective for quantifying trace zinc and zirconium in mixed environmental samples?

  • Methodological Answer : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers the lowest detection limits (0.1–1 ppb for Zn; 0.05–0.5 ppb for Zr). Atomic Absorption Spectroscopy (AAS) is cost-effective but less sensitive (detection limits: 1–5 ppm). X-ray Fluorescence (XRF) is non-destructive but requires calibration standards. Acid digestion (HCl/HNO₃) is recommended for sample preparation to avoid matrix interference .

Q. What are the best practices for characterizing the crystallographic structure of zinc-zirconium composites?

  • Methodological Answer : Use XRD with Rietveld refinement to identify phases and quantify lattice parameters. Transmission Electron Microscopy (TEM) with Selected Area Electron Diffraction (SAED) resolves nanoscale crystallinity. Pair with X-ray Photoelectron Spectroscopy (XPS) to confirm surface oxidation states, especially for ZrO₂-ZnO interfaces .

Advanced Research Questions

Q. How can computational models predict the catalytic properties of zirconium-doped zinc oxide nanostructures?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic band structures and adsorption energies for catalytic sites. Molecular Dynamics (MD) simulations model thermal stability and surface interactions. Validate predictions with experimental data from XPS and catalytic activity tests (e.g., CO oxidation rates). Open-source databases like ZINC provide structural libraries for virtual screening .

Q. What methodologies resolve contradictions in reported phase diagrams of zinc-zirconium alloys?

  • Methodological Answer : Conduct meta-analysis of existing datasets to identify outliers. Replicate disputed experiments under controlled conditions (e.g., high-purity precursors, standardized quenching rates). Use Differential Scanning Calorimetry (DSC) to verify phase transitions. Statistical tools like Principal Component Analysis (PCA) isolate variables causing discrepancies (e.g., impurity effects) .

Q. How to apply the PICO framework in formulating research questions on zinc's role in zirconium-based corrosion resistance?

  • Methodological Answer :

  • Population : Zirconium alloys (e.g., Zr-2.5%Zn).
  • Intervention : Zinc doping at 0.5–2.0 wt%.
  • Comparison : Undoped Zr alloys exposed to corrosive media (e.g., NaCl solutions).
  • Outcome : Corrosion rates measured via electrochemical impedance spectroscopy (EIS).
  • This framework ensures focused hypotheses, such as "Does 1.5 wt% Zn doping reduce pitting corrosion in Zr alloys by ≥30%?" .

Data Contradiction Analysis

Q. How to address conflicting reports on the biocompatibility of zinc-zirconium coatings for medical implants?

  • Methodological Answer : Compare experimental conditions across studies:

  • Surface roughness (AFM analysis).
  • Degradation rates in simulated body fluid (SBF).
  • Cytotoxicity assays (e.g., MTT tests on osteoblast cells).
  • Use multivariate regression to identify confounding variables (e.g., coating thickness, porosity) .

Tables for Reference

Table 2 : Detection Limits of Analytical Techniques

TechniqueZinc Detection LimitZirconium Detection LimitKey Interference
ICP-MS0.1 ppb0.05 ppbPolyatomic ions
AAS1 ppm5 ppmMatrix effects
XRF10 ppm20 ppmSample thickness

Table 3 : Common Zinc-Zirconium Compounds and Applications

CompoundStructureApplication
ZnZrO₃ (zinc zirconate)PerovskiteDielectric materials
ZrZn₂Cubic Laves phaseHydrogen storage alloys
Zn-doped ZrO₂TetragonalThermal barrier coatings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.